molecular formula C18H22N6O2S B14176573 5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine

5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine

Cat. No.: B14176573
M. Wt: 386.5 g/mol
InChI Key: BRCOIQMZYMWNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrimidinamine, 5-[6-(1-methoxy-1-methylethyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]- is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic, heterocyclic organic compounds similar to pyridine, with nitrogen atoms at positions 1 and 3 in the ring . This specific compound features a unique structure with a thieno[3,2-d]pyrimidine core, which is further substituted with various functional groups, including a morpholinyl group and a methoxy-methylethyl group.

Preparation Methods

The synthesis of 2-Pyrimidinamine, 5-[6-(1-methoxy-1-methylethyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the morpholinyl group and the methoxy-methylethyl group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

2-Pyrimidinamine, 5-[6-(1-methoxy-1-methylethyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Addition: Addition reactions can occur at the double bonds present in the thieno[3,2-d]pyrimidine core.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Pyrimidinamine, 5-[6-(1-methoxy-1-methylethyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 5-[6-(1-methoxy-1-methylethyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Pyrimidinamine, 5-[6-(1-methoxy-1-methylethyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]- can be compared with other similar compounds, such as aminopyrimidines . These compounds share a similar pyrimidine core but differ in their substituents and functional groups, which can lead to differences in their chemical properties and biological activities. The uniqueness of 2-Pyrimidinamine, 5-[6-(1-methoxy-1-methylethyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N6O2S

Molecular Weight

386.5 g/mol

IUPAC Name

5-[6-(2-methoxypropan-2-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine

InChI

InChI=1S/C18H22N6O2S/c1-18(2,25-3)13-8-12-14(27-13)16(24-4-6-26-7-5-24)23-15(22-12)11-9-20-17(19)21-10-11/h8-10H,4-7H2,1-3H3,(H2,19,20,21)

InChI Key

BRCOIQMZYMWNIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(N=C3)N)N4CCOCC4)OC

Origin of Product

United States

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